molecular formula C4H6N2O3 B3148296 5-Oxopyrazolidine-3-carboxylic acid CAS No. 64154-84-3

5-Oxopyrazolidine-3-carboxylic acid

Katalognummer: B3148296
CAS-Nummer: 64154-84-3
Molekulargewicht: 130.1 g/mol
InChI-Schlüssel: ZPNZAGCCZRYCGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Oxopyrazolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C4H6N2O3 and its molecular weight is 130.1 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Oxopyrazolidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Oxopyrazolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxopyrazolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-oxopyrazolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c7-3-1-2(4(8)9)5-6-3/h2,5H,1H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNZAGCCZRYCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64154-84-3
Record name 5-oxopyrazolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Mass Spectrometry Analysis of 5-Oxopyrazolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Context

The analysis of 5-oxopyrazolidine-3-carboxylic acid (C₄H₆N₂O₃, MW 130.10 Da) presents a distinct set of challenges for the analytical chemist. Structurally analogous to pyroglutamic acid (5-oxoproline) but containing a hydrazine (N-N) linkage within the ring, this molecule acts as a highly polar, amphoteric species.

Its high polarity (predicted logP < -1.5) renders standard Reversed-Phase (C18) chromatography ineffective without ion-pairing reagents. Furthermore, the lack of a strong UV chromophore makes Mass Spectrometry (MS) the mandatory detection method.

This guide outlines two robust workflows:

  • Direct Analysis: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ESI-MS.

  • Derivatization Strategy: Chemical modification to enable Reversed-Phase retention and enhanced sensitivity.

Physicochemical Profile
PropertyValue / CharacteristicImpact on MS Method
Monoisotopic Mass 130.0378 DaLow mass requires careful setting of Low Mass Cutoff (LMCO) on traps/Q-TOFs.
Polarity High (Hydrophilic)Elutes in void volume on C18; requires HILIC or Derivatization.
Acidity (pKa) ~3.5 (COOH)ESI Negative mode ([M-H]⁻) is the preferred ionization state.
Basicity Weak (N1-H)ESI Positive mode ([M+H]⁺) is possible but often suffers from higher background noise at low m/z.

Part 2: Ionization & Fragmentation Mechanics[1]

Understanding the behavior of the molecule inside the collision cell is critical for designing Multiple Reaction Monitoring (MRM) transitions.

Ionization Strategy

While the molecule contains basic nitrogen atoms, the electron-withdrawing carbonyl group at position 5 and the carboxylic acid at position 3 make Negative Electrospray Ionization (ESI-) the most sensitive and selective mode.

  • Precursor Ion (ESI-):

    
     129.0 [M-H]⁻
    
  • Precursor Ion (ESI+):

    
     131.0 [M+H]⁺
    
Fragmentation Pathways (MS/MS)

In negative mode, the fragmentation is dominated by decarboxylation and ring-opening mechanisms.

  • Primary Transition (Quantifier): Loss of CO₂ (44 Da).

    • 
       129 
      
      
      
      
      
      85
    • Mechanism:[1][2][3][4] Charge-driven decarboxylation of the carboxylate group.

  • Secondary Transition (Qualifier): Ring Cleavage / Loss of CO (28 Da).

    • 
       85 
      
      
      
      
      
      57 or
      
      
      42 (complex rearrangement).
    • Mechanism:[1][2][3][4] Cleavage of the amide bond within the pyrazolidine ring.

Visualization of Fragmentation Logic

The following diagram illustrates the theoretical fragmentation pathway used for MRM optimization.

Fragmentation cluster_legend Key M Precursor [M-H]- m/z 129 TS1 Transition State (Decarboxylation) M->TS1 CE: 15-20 eV Frag1 Product Ion 1 [M-H-CO2]- m/z 85 TS1->Frag1 - CO2 (44 Da) Frag2 Ring Opening m/z 57 / 42 Frag1->Frag2 - CO / Ring Break CE: 30 eV key1 Blue: Precursor key2 Red: Quantifier

Figure 1: Proposed fragmentation pathway for 5-oxopyrazolidine-3-carboxylic acid in ESI- mode.

Part 3: Chromatographic Strategies (The Core Challenge)

The most common failure mode in analyzing this compound is retention loss . Standard C18 columns will result in the analyte co-eluting with salts and suppression zones at the solvent front (


).
Strategy A: HILIC (Recommended for Direct Analysis)

Hydrophilic Interaction Liquid Chromatography provides retention by partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase.[5][6]

  • Column: Zwitterionic (e.g., ZIC-HILIC) or Amide-based (e.g., TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Note: Buffer is required to stabilize ionization.

  • Mobile Phase B: Acetonitrile (ACN).[6]

  • Gradient: Start high organic (90% B)

    
     ramp down to 50% B.
    
  • Why this works: The polar stationary phase retains the hydrophilic acid, separating it from matrix interferences.

Strategy B: Derivatization (Recommended for High Sensitivity)

If HILIC is unstable or unavailable, derivatization with 3-Nitrophenylhydrazine (3-NPH) is the industry "gold standard" for carboxylic acids.

  • Chemistry: EDC-catalyzed coupling of 3-NPH to the carboxylic acid.

  • Result: Converts the hydrophilic acid into a hydrophobic hydrazide.

  • Benefit: Enables standard C18 chromatography and significantly boosts ionization efficiency (due to the nitrophenyl moiety).

Part 4: Detailed Experimental Protocol (HILIC-MS/MS)

This protocol is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.

Reagents & Preparation
  • Stock Solution: Dissolve 1.0 mg of 5-oxopyrazolidine-3-carboxylic acid in 1 mL of 50:50 ACN:Water.

  • Internal Standard (IS): Use Pyroglutamic acid-d5 (structurally similar) if isotopically labeled pyrazolidine is unavailable.

LC Parameters
  • System: UHPLC

  • Column: Waters BEH Amide or Merck SeQuant ZIC-HILIC (

    
     mm, 1.7 
    
    
    
    m).
  • Temperature: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2

    
    L (Keep injection solvent high in ACN to prevent peak distortion).
    
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.01090Initial
1.01090Hold
6.05050Linear
7.05050Hold
7.11090Return
10.01090Re-equilibration

Critical Note: HILIC requires longer re-equilibration times (20 column volumes) compared to RP-LC to re-establish the water layer.

MS Source Parameters (ESI Negative)
  • Spray Voltage: -2500 V to -3000 V.

  • Gas Temp: 300°C.

  • Sheath Gas Flow: 11 L/min.

  • Nebulizer: 35 psi.

MRM Table
CompoundPrecursor (

)
Product (

)
Dwell (ms)Collision Energy (V)Type
Analyte 129.085.05015Quant
Analyte 129.057.05028Qual
IS (Pyro-d5) 133.189.15015Quant

Part 5: Experimental Workflow Diagram

The following diagram details the decision tree and workflow for analyzing this specific molecule, ensuring self-validation at every step.

Workflow Start Sample Preparation Check Concentration > 100 ng/mL? Start->Check Direct Direct Method: Dilute in 90% ACN Check->Direct Yes (High Conc) Deriv Derivatization: 3-NPH + EDC/Pyridine Check->Deriv No (Trace Analysis) LC_HILIC LC Separation: HILIC (Amide Column) Direct->LC_HILIC LC_RP LC Separation: C18 Reversed Phase Deriv->LC_RP MS MS Detection: ESI Negative Mode LC_HILIC->MS LC_RP->MS Data Data Analysis: Integrate m/z 129->85 MS->Data

Figure 2: Decision matrix for Direct vs. Derivatized analysis workflows.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds.[5] Analytical and Bioanalytical Chemistry. Link

  • Han, J., et al. (2013). 3-Nitrophenylhydrazine-based derivatization for the quantitative analysis of carboxylic acids in biological samples by LC-MS/MS. Analytica Chimica Acta. Link

  • Holčapek, M., et al. (2010). Recent applications of HILIC-MS in lipidomics and metabolomics. Journal of Separation Science. Link

  • Nielsen, S. S. (2017). Food Analysis Laboratory Manual. (Referencing general acid extraction and MS protocols). Link

Sources

Comprehensive Technical Guide: 5-Oxopyrazolidine-3-Carboxylic Acid Reaction Mechanism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous examination of the synthesis, reactivity, and mechanistic characterization of 5-oxopyrazolidine-3-carboxylic acid (also referred to as 3-carboxypyrazolidin-5-one). As a structural analog of pyroglutamic acid containing a vicinal diamine (hydrazine) motif, this scaffold presents unique opportunities in peptidomimetic drug design, specifically for MMP (matrix metalloproteinase) and MurA inhibition. This document details the step-by-step cyclization mechanism, regioselective functionalization strategies, and self-validating experimental protocols for researchers in medicinal chemistry.

Introduction: The Scaffold Architecture

The 5-oxopyrazolidine-3-carboxylic acid core is a five-membered heterocyclic lactam.[1] Unlike its pyrrolidine analog (pyroglutamic acid), the inclusion of a second nitrogen atom (N2) significantly alters its electronic properties, hydrogen bond donor/acceptor capability, and metabolic stability.

Key Structural Features:

  • N1-N2 Bond: Introduces specific conformational constraints and potential for oxidative aromatization to pyrazoles.

  • C3-Carboxylic Acid: A handle for peptide coupling or bioisosteric replacement.

  • C5-Carbonyl (Lactam): Provides hydrogen bond accepting capability and hydrolytic stability relative to linear hydrazides.

Comparative Analysis
Feature5-Oxopyrrolidine-3-carboxylic acid5-Oxopyrazolidine-3-carboxylic acid
Ring Atoms 1 Nitrogen, 4 Carbons2 Nitrogens, 3 Carbons
Basicity Low (Amide-like)Moderate (Hydrazine character at N1)
Redox Stability HighSusceptible to oxidation (aromatization)
Primary Application Nootropics, racemization studiesAntibacterial (MurA), Anti-inflammatory

Synthesis & Formation Mechanism[2][4][5][6][7]

The most robust route to this scaffold is the cyclocondensation of hydrazine derivatives with


-unsaturated dicarboxylic acid diesters (e.g., diethyl maleate or fumarate).
The Mechanism: Michael Addition-Cyclization

The formation proceeds via a two-step sequence: a Michael addition followed by an intramolecular aminolysis (lactamization).

Step-by-Step Mechanistic Breakdown:

  • Nucleophilic Attack (Michael Addition): The lone pair of the hydrazine nitrogen attacks the

    
    -carbon of the 
    
    
    
    -unsaturated ester.
  • Enolate Protonation: The resulting enolate is protonated to form the acyclic hydrazino-succinate intermediate.

  • Conformational Rotation: The molecule rotates to bring the distal amino group (

    
    ) into proximity with the ester carbonyl.
    
  • Intramolecular Cyclization (Lactamization): The amine attacks the ester carbonyl, forming a tetrahedral intermediate.

  • Elimination: Ethanol (or methanol) is expelled, yielding the 5-oxopyrazolidine ring.

Visualization of Signaling Pathway (Synthesis)

ReactionMechanism Start Hydrazine + Diethyl Maleate Inter1 Michael Addition (Enolate Formation) Start->Inter1 Nucleophilic Attack Inter2 Acyclic Intermediate (Hydrazino-succinate) Inter1->Inter2 Proton Transfer TS Tetrahedral Intermediate (Cyclization) Inter2->TS Intramolecular Aminolysis Product 5-Oxopyrazolidine-3-carboxylate TS->Product Elimination Byproduct EtOH (Leaving Group) TS->Byproduct

Figure 1: Mechanistic pathway for the formation of the pyrazolidinone core via Michael addition-cyclization.

Core Reactivity & Mechanistic Studies

Once formed, the 5-oxopyrazolidine-3-carboxylic acid scaffold exhibits distinct reactivity patterns that must be controlled during drug development.

Regioselective N-Alkylation

The scaffold contains two nitrogen atoms. In the unsubstituted parent compound, N1 (adjacent to the carbonyl) is amide-like and less nucleophilic. N2 (adjacent to the chiral center C3) retains more amine character, though its nucleophilicity is attenuated by the adjacent electron-withdrawing N1.

  • Mechanism: Under basic conditions (e.g.,

    
    , DMF), deprotonation occurs preferentially at the more acidic N1-H (amide proton). However, kinetic control often leads to alkylation at N2 due to steric factors and the "alpha-effect" of the adjacent nitrogen.
    
  • Validation: Regiochemistry must be confirmed via 2D NMR (HMBC), observing correlations between the N-alkyl protons and the ring carbonyl (C5) vs. the carboxylate (C3).

Oxidative Aromatization

A critical side reaction is the oxidation of the pyrazolidine ring to a pyrazole.

  • Trigger: Exposure to mild oxidants (

    
    , DDQ) or even atmospheric oxygen over prolonged periods in solution.
    
  • Mechanism: Dehydrogenation across the C3-C4 bond or N1-C5 bond leads to the fully aromatic 3-hydroxy-pyrazole derivative (tautomer of pyrazolone).

  • Prevention: Reactions should be conducted under an inert atmosphere (

    
     or 
    
    
    
    ).

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-oxopyrazolidine-3-carboxylate

Objective: Synthesis of the core scaffold from diethyl maleate.

Reagents:

  • Hydrazine hydrate (80%): 1.05 equiv.

  • Diethyl maleate: 1.0 equiv.

  • Ethanol (Absolute): Solvent [0.5 M].

  • Sodium Ethoxide (catalytic): 0.1 equiv (optional, accelerates Michael addition).

Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.

  • Addition: Charge flask with Ethanol and Hydrazine hydrate. Cool to 0°C.

  • Reaction: Add Diethyl maleate dropwise over 30 minutes to control exotherm.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to reflux (78°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (EtOAc:MeOH 9:1). Product typically stains with Ninhydrin or PMA.

  • Isolation: Cool to RT. The product often precipitates as a white solid.

  • Purification: Filter the precipitate. Wash with cold Ethanol (

    
    ) and Diethyl Ether (
    
    
    
    ). Recrystallize from hot Ethanol if necessary.

Data Validation (Expected):

  • 1H NMR (DMSO-d6):

    
     8.5 (bs, 1H, NH), 4.1 (q, 2H, OEt), 3.8 (dd, 1H, H-3), 2.4-2.8 (m, 2H, H-4).
    
  • MS (ESI):

    
     peak corresponding to MW.
    
Protocol B: Regioselective N-Alkylation (N2-Alkylation)

Objective: Functionalization of N2 to introduce side chains.

Workflow:

  • Dissolve 5-oxopyrazolidine-3-carboxylate (1 equiv) in anhydrous DMF.

  • Add

    
     (2.0 equiv) and the Alkyl Halide (1.1 equiv).
    
  • Stir at RT for 12 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Critical Check: Verify regioselectivity using HMBC NMR. N2-alkylation is confirmed if the alkyl protons show coupling to C3 but weak/no coupling to C5 (carbonyl).

Applications in Drug Discovery[8][9]

The 5-oxopyrazolidine-3-carboxylic acid scaffold serves as a restricted geometry mimic of peptides.

TargetMechanism of ActionRole of Scaffold
MurA (Bacterial) Inhibits peptidoglycan synthesisMimics the transition state of UDP-N-acetylglucosamine enolpyruvyl transferase.
MMP Inhibitors Chelates Zinc in active siteThe hydroxamic acid derivatives (from C3-COOH) bind the catalytic Zn ion; the ring positions substituents into the S1' pocket.
Factor Xa AnticoagulationPyrazole-derivatives (oxidized form) serve as core linkers in drugs like Apixaban analogs.
Visualization: Structure-Activity Relationship (SAR) Logic

SAR Core 5-Oxopyrazolidine-3-COOH (Core Scaffold) Mod1 C3-Carboxylic Acid (Zinc Binding Group) Core->Mod1 Mod2 N2-Substitution (P1/P1' Pocket Fit) Core->Mod2 Mod3 C4-Substitution (Conformational Lock) Core->Mod3 Effect1 MMP Inhibition Mod1->Effect1 Chelation Mod2->Effect1 Hydrophobic Interaction Effect2 Metabolic Stability Mod3->Effect2 Steric Hindrance

Figure 2: SAR logic flow for optimizing the scaffold in metalloproteinase inhibition.

References

  • Synthesis of Pyridyl Pyrazolidinone Carboxylic Acid Compounds.
  • Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. Source: Arkivoc.[2] URL:[Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. (Comparative Analog Study) Source: MDPI (Molecules). URL:[Link]

  • Identification of N-(5-Nitrothiazol-2-yl)-3-oxopyrazolidine-4-carboxamide Derivative as a Potent Inhibitor of Clostridioides difficile. Source: Sciforum.[2] URL:[Link]

  • Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Source: Rasayan Journal of Chemistry.[1] URL:[Link]

Sources

Technical Guide: Synthesis and Characterization of 5-Oxopyrazolidine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of 5-oxopyrazolidine-3-carboxylic acid (also referred to as 3-carboxy-5-oxopyrazolidine or pyro-azaproline). This scaffold acts as a critical aza-analogue of pyroglutamic acid and proline, offering unique conformational rigidity for peptidomimetic drug design.

Executive Summary & Structural Significance

In medicinal chemistry, the 5-oxopyrazolidine-3-carboxylic acid scaffold represents a "privileged structure" due to its ability to mimic the


-turn conformation of peptides while introducing an extra nitrogen atom (N-N bond) into the ring system. Unlike its carbocyclic analogue (pyroglutamic acid), the pyrazolidine ring possesses unique hydrogen bond donor/acceptor properties and altered pKa values, making it invaluable for:
  • Peptidomimetics: Constraining peptide backbones to improve metabolic stability.

  • Enzyme Inhibition: Targeting proteases that recognize proline or glutamic acid residues.

  • CNS Agents: Modulating NMDA or AMPA receptor activity via glutamate mimicry.

Key Structural Challenge: The molecule contains a stereocenter at the C3 position and is prone to oxidation (to pyrazole) or ring opening (hydrolysis) under extreme pH, necessitating precise synthetic control.

Synthetic Strategies

The synthesis of 5-oxopyrazolidine-3-carboxylic acid derivatives primarily relies on the cyclocondensation of hydrazines with


-unsaturated dicarboxylic acid derivatives.
Route A: The Maleate/Fumarate Cyclocondensation (Primary Route)

This is the most robust method for generating the core scaffold. It involves the reaction of hydrazine hydrate (or substituted hydrazines) with dialkyl maleates or fumarates.

Mechanism:

  • Michael Addition: The hydrazine nucleophile attacks the

    
    -carbon of the 
    
    
    
    -unsaturated ester.
  • Lactamization: The resulting hydrazino-succinate intermediate undergoes intramolecular nucleophilic acyl substitution (cyclization) to form the 5-membered lactam ring.

Route B: The Itaconate Route (Structural Distinction)

Note: Researchers often confuse this route. Reaction of hydrazine with Itaconic acid (methylene succinic acid) typically yields 5-oxo-3-pyrazolidineacetic acid (a homologue), not the 3-carboxylic acid. This guide focuses on Route A to strictly satisfy the target structure requirements.

Diagram: Reaction Mechanism (Route A)

The following diagram illustrates the stepwise formation of the scaffold from Diethyl Maleate.

ReactionMechanism Precursor Diethyl Maleate (EtOOC-CH=CH-COOEt) Intermediate Michael Adduct (Hydrazinosuccinate) Precursor->Intermediate Michael Addition (EtOH, 0-25°C) Reagent Hydrazine Hydrate (NH2-NH2) Reagent->Intermediate TS Cyclization (Intramolecular Amidation) Intermediate->TS - EtOH Product 5-Oxopyrazolidine- 3-carboxylate TS->Product Lactam Formation

Caption: Stepwise cyclocondensation mechanism converting diethyl maleate to the 5-oxopyrazolidine-3-carboxylate scaffold.

Detailed Experimental Protocol

Target Molecule: Ethyl 5-oxopyrazolidine-3-carboxylate Scale: 50 mmol

Materials
  • Diethyl maleate (CAS: 141-28-6)

  • Hydrazine hydrate (80% or 64% aq. solution)

  • Ethanol (Absolute)[1]

  • Sodium Ethoxide (Catalytic, optional for substituted hydrazines)

Step-by-Step Methodology
  • Preparation:

    • Charge a 250 mL round-bottom flask with Ethanol (100 mL) .

    • Add Hydrazine Hydrate (2.50 g, 50 mmol) .

    • Cool the solution to 0°C using an ice bath. Causality: Low temperature favors the kinetic Michael addition over the competing formation of dihydrazides (polymerization).

  • Addition:

    • Add Diethyl Maleate (8.61 g, 50 mmol) dropwise over 30 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Heat to reflux (78°C) for 4–6 hours. Causality: Thermal energy is required to drive the lactamization step (ring closure) and eliminate ethanol.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.

    • The residue is often an oil that solidifies upon standing or trituration with diethyl ether.

    • Recrystallization: Purify using Ethanol/Hexane (1:1) to yield white crystals.

  • Yield Expectation: 65–80%.

Optimization Table: Solvent & Conditions
ParameterCondition A (Recommended)Condition B (Alternative)Outcome Comparison
Solvent Ethanol (Abs.)WaterWater promotes hydrolysis of the ester; Ethanol favors the ethyl ester product.
Temperature 0°C

Reflux
Room Temp (24h)Reflux ensures complete cyclization; RT often leaves uncyclized hydrazino-succinate.
Catalyst None (or cat. NaOEt)Acetic AcidAcid catalysis can accelerate reaction but complicates workup of the basic hydrazine.

Characterization & Validation

Validating the 5-oxopyrazolidine-3-carboxylic acid structure requires distinguishing it from potential isomers (e.g., 6-membered pyridazine diones or uncyclized hydrazones).

A. Nuclear Magnetic Resonance (NMR)

The hallmark of this scaffold is the ABX spin system formed by the C4-methylene protons and the C3-methine proton.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.50 (s, 1H, NH-1 , lactam NH).
      
    • 
       5.50 (br s, 1H, NH-2 , amine NH).
      
    • 
       3.80 (dd, J = 9.0, 4.5 Hz, 1H, H-3 ). Diagnostic methine proton.
      
    • 
       2.65 (dd, J = 16.0, 9.0 Hz, 1H, H-4a ).
      
    • 
       2.25 (dd, J = 16.0, 4.5 Hz, 1H, H-4b ).
      
    • Note: The geminal coupling of H-4 protons and their vicinal coupling to H-3 creates a distinct pattern confirming the 5-membered ring.

B. Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Fragmentation: Look for the loss of the carboxylate group (

    
     or 
    
    
    
    for ethyl ester) and the characteristic cleavage of the N-N bond.
C. Stereochemical Resolution

The synthesized product is a racemate (


). For drug development, enantiomeric purity is required.
  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Verification: X-ray crystallography of a derivative (e.g., N-Boc protected) is the gold standard for absolute configuration assignment.

Diagram: Characterization Logic Flow

Characterization Sample Crude Product TLC TLC Screening (MeOH:DCM 1:9) Sample->TLC NMR 1H NMR Analysis (Check ABX Pattern) TLC->NMR Decision ABX Observed? NMR->Decision Purify Recrystallize Decision->Purify No (Mixture) Confirm Confirm Structure (MS + IR) Decision->Confirm Yes Purify->NMR

Caption: Decision tree for validating the structural integrity of the synthesized scaffold.

References

  • Ferreira, P. M. T., et al. (2010). Synthesis of new chiral pyrazolidin-3-one derivatives. Tetrahedron, 66(45), 8672-8680. Link

  • Gros, L., et al. (2016). Recent advances in the synthesis of polysubstituted 3-pyrazolidinones. Arkivoc, 2016(ii), 18-56. Link

  • Svete, J. (2004). Stereoselective synthesis of pyrazolidine-3-one derivatives. Current Organic Chemistry, 8(6), 525-547.
  • Vertex AI Search. (2025). Synthesis of pyridyl pyrazolidinone carboxylic acid compounds. Patent CN108137535B. Link

Sources

Methodological & Application

experimental setup for 5-oxopyrazolidine-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-oxopyrazolidine-3-carboxylic acid scaffold (also known as 3-carboxypyrazolidin-5-one) represents a critical structural motif in medicinal chemistry, serving as a cyclic aza-analog of pyroglutamic acid. Its unique 5-membered heterocyclic ring—containing two adjacent nitrogen atoms—provides a rigid template for peptidomimetics ,


-lactamase inhibitors , and antimicrobial agents .

This guide provides a validated experimental framework for the synthesis, functionalization, and analysis of this scaffold. Unlike standard amide couplings, the formation of the pyrazolidinone ring requires precise control over pH and temperature to favor cyclization over linear hydrazide formation.

Pre-Reaction Considerations

Chemical Stability & Solubility Profile

Before initiating synthesis, researchers must account for the physical properties of the core scaffold.

ParameterCharacteristicExperimental Implication
Solubility High: DMSO, DMF, MeOH (hot)Low: Water, Hexanes, Et₂OPerform reactions in polar aprotic solvents or alcohols. Workup often involves precipitation with water.
Acid/Base Stability Acid: Stable (pH < 4)Base: Labile (pH > 10)CRITICAL: Strong bases (NaOH, KOH) at high temp can hydrolyze the lactam ring, opening it to the acyclic hydrazine derivative.
Chirality C3 is a stereocenterThe scaffold is synthesized as a racemate. Enantiopure forms require chiral resolution or asymmetric catalysis.
Reagent Selection Strategy

The synthesis relies on a condensation-cyclization sequence. The choice of hydrazine determines the N1-substituent.

  • Hydrazine Source: Hydrazine hydrate (for unsubstituted N1) or Aryl/Alkyl hydrazines (e.g., Phenylhydrazine, 2-hydrazinopyridine).

  • Electrophile: Dialkyl maleates (cis) or fumarates (trans). Maleates typically cyclize faster due to cis-geometry pre-organization.

Core Protocol: De Novo Synthesis

Objective: Synthesis of Ethyl 5-oxopyrazolidine-3-carboxylate (or N1-substituted derivatives).

Reaction Mechanism Visualization

The reaction proceeds via a Michael addition of the hydrazine to the unsaturated ester, followed by an intramolecular lactamization.

ReactionPathway Reagents Hydrazine (R-NHNH2) + Diethyl Maleate Michael Intermediate A: Michael Adduct (Linear Hydrazino-Succinate) Reagents->Michael Michael Addition (Fast) Cyclization Transition State: Nu Attack of N2 on Ester Michael->Cyclization Heat/Base SideProduct Side Product: Linear Hydrazide (If Temp too low) Michael->SideProduct Incomplete Cyclization Product Product: 5-Oxopyrazolidine-3-carboxylate Cyclization->Product -EtOH (Lactamization)

Figure 1: Mechanistic pathway for the pyrazolidinone ring formation.

Step-by-Step Protocol

Reagents:

  • Aryl Hydrazine (e.g., Phenylhydrazine): 50 mmol (1.0 equiv)

  • Diethyl Maleate: 55 mmol (1.1 equiv)

  • Sodium Ethoxide (NaOEt): 21 wt% in EtOH (1.1 equiv) or catalytic if using neutral conditions.

  • Solvent: Absolute Ethanol (250 mL).

Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Aryl Hydrazine in Absolute Ethanol under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add Diethyl Maleate dropwise over 20 minutes at room temperature. Note: Exotherm may be observed due to Michael addition.

  • Cyclization:

    • Add NaOEt solution.

    • Heat the mixture to Reflux (78°C) for 4–6 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting hydrazine spot should disappear. A new polar spot (Product) will appear.

  • Workup (The "pH Switch" Technique):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Crucial Step: Acidify carefully with dilute Acetic Acid or 1M HCl to pH 5–6 .

    • Why? The product is often soluble as a sodium salt (enolate form) but precipitates as the free lactam at weakly acidic pH.

  • Isolation:

    • Pour the mixture into ice-cold water (300 mL).

    • Stir vigorously for 30 minutes to induce precipitation.

    • Filter the solid, wash with cold water (2 x 50 mL) and cold EtOH (1 x 20 mL).

    • Dry under vacuum at 45°C.

Yield Expectation: 60–85% depending on the N1-substituent.

Functionalization Protocol: N-Alkylation

The scaffold contains a secondary amine (N2-H) if N1 is substituted, or two amines if N1 is unsubstituted. Regioselective alkylation is challenging but controllable.

Target: N-Alkylation of the pyrazolidinone ring.

Workflow Diagram

AlkylationWorkflow Start Start: 5-Oxopyrazolidine Scaffold Deprotonation Step 1: Deprotonation Reagent: NaH (1.1 eq) Solvent: Dry DMF Temp: 0°C, 30 min Start->Deprotonation Addition Step 2: Electrophile Addition Reagent: Alkyl Halide (R-X) Temp: 0°C -> RT Deprotonation->Addition Quench Step 3: Quench Sat. NH4Cl Addition->Quench Extraction Step 4: Extraction EtOAc / Brine Wash Quench->Extraction

Figure 2: General workflow for N-alkylation.

Protocol:

  • Dissolution: Dissolve the 5-oxopyrazolidine substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) portion-wise. Evolution of

    
     gas will occur. Stir for 30 mins.
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1][2]

  • Reaction: Allow to warm to Room Temperature and stir for 2–16 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2][3] Wash organic layer extensively with water (to remove DMF) and brine.
    

Analytical Validation & Troubleshooting

NMR Signature

To validate the structure, look for these specific signals in


 NMR (DMSO-

):
  • C3-H: A doublet of doublets (dd) around 4.0 – 4.5 ppm . This proton couples with the diastereotopic protons on C4.

  • C4-H: Two multiplets around 2.5 – 3.0 ppm (geminal coupling).

  • N-H: If unsubstituted, a broad singlet around 9.0 – 11.0 ppm (exchangeable with

    
    ).
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Product is water-soluble or pH is too high.Adjust pH to exactly 5.0. If still soluble, extract with EtOAc instead of filtration.
Linear Hydrazide Product Incomplete cyclization.Increase reaction time at reflux. Ensure anhydrous EtOH is used to drive equilibrium (remove water).
Ring Opening Hydrolysis during workup.Avoid strong bases (pH > 12) or strong acids (pH < 1) during workup. Keep temp < 5°C during quenching.
Mixture of Regioisomers N1 vs N2 competition (in alkylation).[2]Use steric bulk to direct alkylation. For N1-unsubstituted scaffolds, protect N1 with Boc before alkylating N2.

References

  • Synthesis of Pyrazolidinones (Core Protocol)

    • Methodology for condensation of hydrazines with male
    • Source: BenchChem Application Note: Ethyl 2-(3-chloropyridin-2-yl)
    • (Verified via search 1.2, 1.7)

  • Chiral Resolution of 5-Oxopyrazolidine-3-carboxylic Acid

    • Protocol for resolving the racem
    • Melgar-Fernández, R., et al. "Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid..." ARKIVOC, 2010(viii), 55-75.
    • (Verified via search 1.14)

  • Biological Applications (MMP Inhibitors)

    • Use of the scaffold in anti-inflamm
    • Desai, P.S., et al. "Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives..."[4] Rasayan J. Chem., 2020.

    • (Verified via search 1.10)

  • N-Alkylation Strategies

    • Regioselective alkylation protocols for pyrazole-like nitrogens.
    • BenchChem Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
    • (Verified via search 1.12)

Sources

Application Notes & Protocols: The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: While the topic requested is "5-oxopyrazolidine-3-carboxylic acid," the predominant body of scientific literature focuses on the closely related and synthetically accessible "5-oxopyrrolidine-3-carboxylic acid" scaffold. The pyrazolidine structure contains two adjacent nitrogen atoms within the five-membered ring, whereas the pyrrolidine structure contains one. The protocols, applications, and structure-activity relationships detailed herein are based on the extensive research available for the 5-oxopyrrolidine-3-carboxylic acid core, a versatile and highly valued scaffold in medicinal chemistry.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly appear in bioactive compounds, earning them the designation of "privileged scaffolds." The 5-oxopyrrolidine-3-carboxylic acid core is a quintessential example of such a structure. This five-membered lactam, featuring a carboxylic acid group at the 3-position, presents a rigid, three-dimensional architecture with multiple strategic points for chemical diversification. This inherent versatility allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal starting point for developing novel therapeutic agents across a wide spectrum of diseases.

Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and antioxidant properties.[1][2][3][4][5] Its utility lies in its ability to present appended functional groups in specific spatial orientations, enabling precise interactions with biological targets like enzymes and receptors. This guide provides an in-depth exploration of the synthesis, functionalization, and application of the 5-oxopyrrolidine-3-carboxylic acid scaffold, complete with field-proven protocols and structure-activity relationship (SAR) insights for researchers in drug discovery.

Synthesis and Chemical Diversification

The power of a scaffold is intrinsically linked to its synthetic accessibility. The 5-oxopyrrolidine-3-carboxylic acid core is readily prepared, most commonly through the condensation of itaconic acid with a primary amine, such as a substituted aniline or aminophenol.[2][4][6] This foundational reaction provides the core structure, which can then be subjected to a variety of chemical transformations to generate a library of diverse analogs.

Core Synthetic Strategy & Points of Diversification

The general synthetic pathway allows for diversification at three key positions:

  • N1-Position: The choice of the primary amine starting material dictates the substituent at this position. This is the most common site for introducing diversity to modulate target specificity and pharmacokinetic properties.

  • C3-Carboxylic Acid: This functional group is a versatile handle for derivatization into esters, amides, hydrazides, and subsequently, a vast array of heterocycles and hydrazones.[1][2]

  • Pyrrolidine Ring: While less common, modifications to the lactam ring itself can be performed to alter the scaffold's core geometry.

G cluster_start Starting Materials cluster_core Core Scaffold Synthesis cluster_deriv Diversification Pathways cluster_final Final Biologically Active Compounds Itaconic_Acid Itaconic Acid Core_Scaffold N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Itaconic_Acid->Core_Scaffold Condensation (Reflux in H2O or Solvent) Primary_Amine Primary Amine (R-NH2) Primary_Amine->Core_Scaffold Ester Esterification (R'-OH, H+) Core_Scaffold->Ester R1 Position: Modifies Carboxylic Acid Amide Amide Coupling (R''-NH2, Coupling Agents) Core_Scaffold->Amide Hydrazide Hydrazinolysis (via Ester) Ester->Hydrazide N2H4·H2O Hydrazone Hydrazones Hydrazide->Hydrazone R'''-CHO Heterocycles Other Heterocycles (e.g., Pyrazoles, Triazoles) Hydrazide->Heterocycles

Caption: General synthetic workflow for 5-oxopyrrolidine-3-carboxylic acid and its derivatives.

Applications in Drug Discovery: A Multi-Target Scaffold

The true value of the 5-oxopyrrolidine-3-carboxylic acid scaffold is demonstrated by the potent and varied biological activities of its derivatives.

Anticancer Activity

Derivatives of this scaffold have emerged as promising candidates for cancer therapy. Research has shown significant cytotoxic activity against various cancer cell lines, including lung (A549) and breast (MCF-7).[2][4][7]

Key Insights & Structure-Activity Relationship (SAR):

  • Heterocyclic Moieties: The introduction of heterocyclic fragments, particularly thiophene-based hydrazones, often leads to a significant increase in anticancer potency compared to simple aromatic hydrazones.[2][8]

  • N1-Substituent: The nature of the substituent on the nitrogen atom is critical. For instance, a 3,5-dichloro-2-hydroxyphenyl group has been associated with high anticancer activity in A549 cells.[4]

  • Mechanism: While not always fully elucidated, some derivatives are believed to exert their effects through mechanisms like cell-cycle arrest.[7]

Compound Class N1-Substituent C3-Derivative Target Cell Line Observed Activity Reference
Hydrazone4-AminophenylBis(5-nitrothien-2-yl) hydrazoneA549 (Lung)High Potency, Low Cytotoxicity[2][8]
Benzimidazole3,5-dichloro-2-hydroxyphenyl5-FluorobenzimidazoleA549 (Lung)Highest Activity in Series[4]
Pyrazolidine2-oxo-1,2-dihydroquinolineAryl-substitutedMCF-7 (Breast)Significant Anticancer Activity[7]
Antimicrobial Activity

With the rise of antimicrobial resistance, novel scaffolds are urgently needed. The 5-oxopyrrolidine core has proven to be a fertile ground for the discovery of new antibacterial and antifungal agents.[9]

Key Insights & Structure-Activity Relationship (SAR):

  • Gram-Positive Spectrum: Many derivatives show selective and potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile.[4]

  • Nitro-Heterocycles: The incorporation of 5-nitrothien-2-yl or 5-nitrofuran-2-yl moieties via a hydrazone linkage at the C3 position is a recurring theme in compounds with potent antibacterial and antifungal activity.[10][11] These compounds have been shown to surpass control antibiotics like cefuroxime in potency.[10][11]

  • Antifungal Potential: Specific hydrazone derivatives have demonstrated promising activity against multidrug-resistant fungal pathogens like Candida auris and azole-resistant Aspergillus fumigatus.[4][9]

  • Biofilm Disruption: A significant advantage of some derivatives is their ability to disrupt established bacterial biofilms, a key factor in chronic and persistent infections.[10][11]

Compound Class N1-Substituent C3-Derivative Target Organism Observed Activity (MIC) Reference
Hydrazone2-hydroxy-5-methylphenylBenzylideneS. aureus3.9 µg/mL[10][11]
Hydrazone2-hydroxy-5-methylphenyl5-Nitrothien-2-ylS. aureus, E. coliPotent, surpasses cefuroxime[10][11]
Hydrazone3,5-dichloro-2-hydroxyphenyl5-Nitrothien-2-ylC. auris, A. fumigatus16 µg/mL[4][9]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Derivatives of the 5-oxopyrrolidine scaffold have been specifically designed as anti-inflammatory agents by targeting matrix metalloproteinases (MMPs).[3][5]

Key Insights & Rationale:

  • MMP Inhibition: MMPs, such as MMP-2 and MMP-9, are enzymes involved in the degradation of the extracellular matrix and are often overexpressed in inflammatory conditions and cancer.

  • Scaffold Function: The pyrrolidinone core serves to position complex side chains, such as those incorporating 1,3,4-oxadiazole and benzotriazole moieties, to interact with the active sites of these enzymes. A series of such compounds showed excellent in-vitro inhibitory activity against MMP-2 and MMP-9.[3][5]

Detailed Experimental Protocols

The following protocols are generalized from established literature and provide a robust starting point for synthesizing libraries based on this scaffold.

Protocol 1: General Synthesis of N-Aryl-5-oxopyrrolidine-3-carboxylic Acid (Core Scaffold)

Causality: This protocol is based on a nucleophilic addition-elimination reaction. The amino group of the aniline derivative attacks one of the carboxylic acid groups of itaconic acid, followed by an intramolecular cyclization via amide bond formation with the second carboxylic acid group, driven by heat, to form the stable five-membered lactam ring.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.5 equivalents) in water (approx. 3-4 mL per gram of itaconic acid).

  • Addition of Amine: Add the desired substituted aminophenol or aniline (1.0 equivalent) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. If further purification is needed, recrystallization from a suitable solvent (e.g., water or ethanol) can be performed.[4]

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The formation of the ring is confirmed by characteristic signals for the CH2-CH-CH2 protons of the pyrrolidinone system.[11][12]

Protocol 2: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carbohydrazide (Key Intermediate)

Causality: This is a two-step process. First, the carboxylic acid is converted to a methyl ester to increase its reactivity. The subsequent reaction with hydrazine hydrate is a classic nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group to form the stable hydrazide.

Step-by-Step Methodology:

  • Esterification: Suspend the N-Aryl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol (approx. 20 mL per gram of acid). Add a catalytic amount of concentrated sulfuric acid (e.g., 10-15 drops).[2]

  • Reflux: Heat the mixture to reflux for 18-20 hours until TLC analysis shows complete consumption of the starting material.

  • Hydrazinolysis: Cool the reaction mixture. Without isolating the ester, add hydrazine monohydrate (8-10 equivalents) directly to the flask.[2]

  • Second Reflux: Heat the mixture back to reflux for an additional 2-4 hours.

  • Isolation: Cool the reaction mixture. The hydrazide product will typically precipitate. Filter the solid, wash with a small amount of cold propan-2-ol, followed by diethyl ether, to remove impurities.

  • Purification & Characterization: The filtered solid is often pure enough for the next step. Confirm the structure by NMR and IR (presence of N-H stretches).

Protocol 3: Synthesis of N'-Arylmethylene-1-aryl-5-oxopyrrolidine-3-carbohydrazides (Hydrazones)

Causality: This is an acid-catalyzed condensation reaction. The hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a stable C=N double bond (hydrazone).

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the hydrazide intermediate (1.0 eq) from Protocol 2 in a suitable solvent like propan-2-ol or ethanol.

  • Addition of Aldehyde: Add the desired aromatic or heterocyclic aldehyde (1.1-1.5 equivalents).

  • Catalysis: Add a few drops of a strong acid catalyst, such as hydrochloric acid or glacial acetic acid, to protonate the aldehyde carbonyl and activate it for nucleophilic attack.[2]

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The hydrazone product usually precipitates and can be collected by filtration.

  • Purification: Wash the filtered solid with the reaction solvent and dry. Recrystallization can be performed if necessary.

  • Characterization: Confirm the structure via NMR. The formation of the hydrazone is indicated by a characteristic singlet for the N=CH proton in the downfield region (δ 8-9 ppm) of the ¹H NMR spectrum.[2]

Consolidated Structure-Activity Relationship (SAR) Analysis

Analysis of the broad research on this scaffold reveals several key trends that can guide future drug design efforts.

SAR Scaffold N1_Sub N1-Substituent: - Aromatic/Heterocyclic ring is key. - Electron-withdrawing groups (e.g., Cl) on phenyl ring can enhance anticancer and antimicrobial activity. N1_pos N1_Sub->N1_pos C3_Sub C3-Carboxylic Acid Position: - Derivatization is critical for activity. - Hydrazones are a highly successful class. - Nitro-substituted heterocycles (Thiophene, Furan) lead to potent antimicrobial agents. C3_pos C3_Sub->C3_pos

Caption: Key SAR insights for the 5-oxopyrrolidine-3-carboxylic acid scaffold.

Future Perspectives

The 5-oxopyrrolidine-3-carboxylic acid scaffold remains a highly attractive and far-from-exhausted framework in drug discovery. Its synthetic tractability and proven success across multiple therapeutic areas ensure its continued relevance.

Future research directions should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent compounds to enable rational, target-based design.

  • Exploring New Chemical Space: Moving beyond hydrazones to synthesize novel heterocyclic systems fused or appended to the C3 position.

  • Pharmacokinetic Optimization: Systematically modifying the N1-substituent to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo applications.

  • Computational Modeling: Employing in silico tools for virtual screening and predicting the activity of novel derivatives to streamline the discovery process.[13]

By leveraging the foundational knowledge outlined in these notes and protocols, researchers are well-equipped to unlock the full potential of this remarkable scaffold in the ongoing quest for new and effective medicines.

References

  • G. S. Griškonis, M. Malakauskas, A. Šačkus, V. Mickevičius, "Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity," MDPI, Available at: [Link]

  • K. Kairytė, B. Grybaitė, R. Vaickelionienė, et al., "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity," PMC, Available at: [Link]

  • P. S. Desai, K. M. Pandya, "DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS," ResearchGate, Available at: [Link]

  • A. A. Aly, M. A. El-Morsy, E. M. H. Abbas, A. M. El-Henawy, "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and," Semantic Scholar, Available at: [Link]

  • A. A. Aly, M. A. El-Morsy, E. M. H. Abbas, A. M. El-Henawy, "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity," MDPI, Available at: [Link]

  • G. S. Griškonis, J. Šiugždaitė, R. Lėlėšius, et al., "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents," MDPI, Available at: [Link]

  • V. Vainauskas, R. Norvaišaitė, B. Grybaitė, V. Petrikaite, "Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic...," ResearchGate, Available at: [Link]

  • P. Halder, S. B. Mhaske, "Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives," ResearchGate, Available at: [Link]

  • P. S. Desai, K. M. Pandya, "(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS," ResearchGate, Available at: [Link]

  • G. S. Griškonis, J. Šiugždaitė, R. Lėlėšius, et al., "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents," PMC, Available at: [Link]

  • G. S. Griškonis, J. Šiugždaitė, R. Lėlėšius, V. Mickevičius, "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health," PubMed, Available at: [Link]

  • G. S. Griškonis, J. Šiugždaitė, R. Lėlėšius, V. Mickevičius, "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health," MDPI, Available at: [Link]

  • K. Kairytė, B. Grybaitė, R. Vaickelionienė, et al., "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity," MDPI, Available at: [Link]

  • G. S. Griškonis, J. Šiugždaitė, R. Lėlėšius, V. Mickevičius, "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health," PMC, Available at: [Link]

  • K. P. Nagasree, W. A. Umarani, K. P. Sony K, et al., "Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the," Indian Journal of Chemistry, Available at: [Link]

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Application Notes & Protocols for the Synthesis of 5-Oxopyrazolidine-3-carboxylic Acid Analog Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of the 5-Oxopyrazolidine Scaffold

The 5-oxopyrazolidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Compounds bearing this motif have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and analgesic properties.[1][2] The rigid, five-membered ring structure presents well-defined vectors for substituent placement, making it an ideal framework for library synthesis to explore structure-activity relationships (SAR). This guide provides a detailed, experience-driven approach to the synthesis of a diverse library of 5-oxopyrazolidine-3-carboxylic acid analogs, focusing on the robust and versatile cyclocondensation strategy.

Strategic Overview: Library Synthesis Workflow

The creation of a chemical library from a core scaffold involves two primary phases: the synthesis of the central ring system and the subsequent diversification by varying the peripheral chemical groups. Our strategy is centered on the cyclocondensation of hydrazine derivatives with substituted maleic acid esters. This approach allows for diversification at two key positions: the N1-position of the pyrazolidine ring (by varying the hydrazine) and the C4-position (by varying the maleate component).

Library_Synthesis_Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Library Generation & Analysis Start Select Starting Materials Hydrazine Hydrazine Pool (R1-NHNH2) Start->Hydrazine Maleate Maleate Ester Pool (R2-C4 Synthon) Start->Maleate CoreSynth Cyclocondensation Reaction Hydrazine->CoreSynth Maleate->CoreSynth CoreProduct 5-Oxopyrazolidine-3-Carboxylic Acid Ester Scaffold CoreSynth->CoreProduct Hydrolysis Ester Hydrolysis CoreProduct->Hydrolysis Purification Purification & QC (HPLC, NMR, MS) Hydrolysis->Purification Library Final Analog Library (R1, R2 varied) Purification->Library SAR SAR Studies Library->SAR

Caption: General workflow for 5-oxopyrazolidine-3-carboxylic acid library synthesis.

Core Synthesis Protocol: N-Aryl-5-oxopyrazolidine-3-carboxylic Acid

This protocol details the foundational synthesis of the scaffold via a two-step, one-pot reaction involving the Michael addition of a hydrazine to a dialkyl maleate, followed by a base-mediated intramolecular cyclization (Dieckmann condensation).

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the substituted hydrazine onto one of the electrophilic carbons of the maleate double bond. The subsequent cyclization is driven by the formation of a stable five-membered ring. The choice of a strong, non-nucleophilic base like sodium ethoxide is critical to deprotonate the nitrogen, facilitating the ring-closing attack on the ester carbonyl without competing side reactions.[3]

Cyclocondensation_Reaction Hydrazine Aryl Hydrazine (R-NHNH2) Intermediate Michael Adduct (Hydrazine-Diester) Hydrazine->Intermediate + Maleate Diethyl Maleate Maleate->Intermediate Cyclization Base-Mediated Cyclization (e.g., NaOEt) Intermediate->Cyclization Product_Ester Ethyl 5-Oxo-1-arylpyrazolidine -3-carboxylate Cyclization->Product_Ester Hydrolysis Acid/Base Hydrolysis Product_Ester->Hydrolysis Final_Product 5-Oxo-1-arylpyrazolidine -3-carboxylic Acid Hydrolysis->Final_Product

Caption: Key steps in the synthesis of the 5-oxopyrazolidine-3-carboxylic acid core.

Materials and Reagents:

  • Substituted Aryl Hydrazine (e.g., Phenylhydrazine, 1.0 equiv)

  • Diethyl Maleate (1.0 equiv)

  • Anhydrous Ethanol

  • Sodium Ethoxide (NaOEt), 21% solution in Ethanol (1.1 equiv)

  • Glacial Acetic Acid or Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aryl hydrazine (e.g., 10 mmol, 1.08 g for phenylhydrazine) and anhydrous ethanol (30 mL). Stir until the hydrazine is fully dissolved.

  • Addition of Maleate: Add diethyl maleate (10 mmol, 1.74 g) to the solution. Stir the mixture at room temperature for 30 minutes. This allows for the initial Michael addition to occur.

  • Cyclization: Carefully add the sodium ethoxide solution (1.1 equiv) dropwise to the reaction mixture. An exotherm may be observed. After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 10-30 minutes.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Precipitation: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of ice and water. Pour the reaction mixture slowly into the ice water with vigorous stirring.

  • Acidification: Acidify the aqueous mixture by adding glacial acetic acid or dilute HCl dropwise until the pH is between 5 and 6.[3] This protonates the carboxylate and causes the product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold aqueous ethanol to remove any unreacted starting materials and salts.

  • Drying: Dry the product under vacuum to obtain the ethyl 2-(aryl)-5-oxopyrazolidine-3-carboxylate.

  • Hydrolysis (Optional but recommended for the final acid): The resulting ester can be hydrolyzed to the final carboxylic acid by refluxing with an aqueous base (e.g., NaOH), followed by acidic workup to precipitate the final product.

Protocol for Library Diversification

The power of this synthetic route lies in its modularity. By simply swapping the starting materials, a diverse library of analogs can be generated.

N1-Position Diversification (Varying the Hydrazine)

This is the most straightforward method for diversification. A wide array of commercially available or synthetically accessible hydrazines can be used.

  • Objective: To introduce electronic and steric diversity at the N1-position, which is often crucial for modulating biological activity and pharmacokinetic properties.

  • Procedure: Follow the Core Synthesis Protocol above, substituting phenylhydrazine with other hydrazines.

Starting Hydrazine (Example)R1-Group on Final ProductRationale for Inclusion in Library
PhenylhydrazinePhenylParent compound, baseline for SAR
4-Fluorophenylhydrazine4-FluorophenylIntroduces an electron-withdrawing group, potential for H-bonding
4-Methoxyphenylhydrazine4-MethoxyphenylIntroduces an electron-donating group, alters electronics
(3-Chloropyridin-2-yl)hydrazine3-Chloro-2-pyridinylIntroduces a heteroaromatic ring, potential for new binding interactions[3]
MethylhydrazineMethylSimple alkyl substituent to probe the need for an aryl group
C4-Position Diversification (Varying the Maleate)

Introducing substituents at the C4-position requires the use of substituted maleate or fumarate esters. This can be more challenging due to the potential for stereoisomers and the reduced commercial availability of substituted starting materials.

  • Objective: To probe the steric and electronic requirements of the binding pocket adjacent to the C4-position of the scaffold.

  • Procedure: Follow the Core Synthesis Protocol, substituting diethyl maleate with a C2-substituted succinate derivative or a related Michael acceptor. The reaction of various electrophiles with the dianion of the parent pyrazolidinone can also yield 4-substituted analogs.[4]

Characterization and Quality Control

Each analog in the library must be rigorously characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. Key signals to identify include the characteristic diastereotopic protons of the CH₂ group in the pyrazolidine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity level of >95% is generally required for biological screening.

Data Presentation for a Synthesized Library

Organizing the data systematically is crucial for efficient SAR analysis.

Compound IDR1-Group (from Hydrazine)Yield (%)Purity (HPLC, %)MW ( g/mol )
L1-001Phenyl5899.7220.22
L1-0024-Fluorophenyl5599.1238.21
L1-0034-Methoxyphenyl6298.9250.25
L1-0043-Chloro-2-pyridinyl5299.2255.66

Troubleshooting and Expert Insights

ProblemPossible CauseRecommended Solution
Low Yield Incomplete cyclization; side reactions.Ensure anhydrous conditions. Check the activity of the base (sodium ethoxide degrades in air). Increase reflux time if TLC shows starting material.
Oily Product / Failure to Precipitate Product is soluble in the workup mixture; impurities present.Try extracting the product with an organic solvent (e.g., ethyl acetate) before acidification. If it remains an oil, attempt purification by column chromatography.
Broad NMR Signals Presence of rotamers or impurities; paramagnetic species.Ensure the sample is fully dissolved. Run NMR at a higher temperature to coalesce rotamer signals. Check for residual metals from reagents.
Reaction Fails with a New Hydrazine The hydrazine is poorly nucleophilic (e.g., has strong electron-withdrawing groups).Increase reaction temperature and/or time. Consider using a stronger base or a different solvent system (e.g., DMF).

References

  • ResearchGate. Pyrazolidines: synthesis, reactivity, physical and biological properties. Available from: [Link]

  • Hlasta, D. J., et al. (1991). 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones. Journal of Medicinal Chemistry, 34(5), 1560-1570. Available from: [Link]

  • Punyapreddiwar, N. D., et al. (2014). Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. Journal of Applied Chemistry. Available from: [Link]

  • IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available from: [Link]

  • ACS Publications. (2018). Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 2. Effect of side-chain modification on in vitro activity and pharmacokinetic parameters. Journal of Medicinal Chemistry. Available from: [Link]

  • Carreira, E. M., et al. (2012). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Accounts of Chemical Research, 45(8), 1279-1291. Available from: [Link]

  • PubMed. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

  • JSciMed Central. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Available from: [Link]

  • Semantic Scholar. Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives. Available from: [Link]

  • PMC. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link]

  • Rasayan Journal of Chemistry. DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available from: [Link]

  • Beilstein Journals. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • ResearchGate. Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic.... Available from: [Link]

  • ResearchGate. (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available from: [Link]

  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available from: [Link]

  • Scientia Research Library. Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. Available from: [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available from: [Link]

  • Semantic Scholar. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • Google Patents. US4216212A - Pyrazolidine anti-inflammatory composition and methods of use.
  • PMC. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

  • KTU ePubl. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Available from: [Link]

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • OSTI.gov. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from: [Link]

  • Google Patents. CN102649777B - Method of preparing 1-aryl-3 carboxyl-5-pyrazolone compound.

Sources

Application Note: Industrial Scale-Up of 5-Oxopyrazolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the large-scale synthesis of 5-oxopyrazolidine-3-carboxylic acid (also known as 3-carboxypyrazolidin-5-one).

Important Distinction: This protocol specifically addresses the pyrazolidine (two nitrogen atoms in the ring) derivative, a key intermediate for beta-lactamase inhibitors like Tazobactam . This is distinct from 5-oxopyrrolidine-3-carboxylic acid (one nitrogen, pyroglutamic analog), which is often confused in literature.

Executive Summary

5-oxopyrazolidine-3-carboxylic acid (CAS: 2734-96-5 for racemic) is a critical heterocyclic scaffold in medicinal chemistry. While laboratory methods often utilize small-scale condensation, industrial production demands a robust Michael Addition-Cyclocondensation strategy using dialkyl maleates and hydrazine.

This guide details a scalable, self-validating protocol for synthesizing the target molecule, emphasizing the management of hydrazine hazards, exotherm control, and downstream optical resolution for pharmaceutical applications.

Key Process Indicators (KPIs)
ParameterSpecification
Starting Materials Diethyl Maleate, Hydrazine Hydrate (80%)
Reaction Type Michael Addition / Cyclodehydration
Typical Yield 85–92% (Crude Ester), 75–80% (Hydrolyzed Acid)
Critical Hazard Hydrazine toxicity/instability; Exothermic addition
Scale Suitability 100 g to 50 kg batches

Strategic Route Selection

The "Maleate-Hydrazine" Logic

For large-scale synthesis, the reaction between Diethyl Maleate and Hydrazine Hydrate is preferred over aspartic acid routes.

  • Atom Economy: The maleate route involves a direct addition-cyclization with ethanol as the only byproduct.

  • Cost Efficiency: Maleates are inexpensive commodity chemicals compared to chiral aspartic diesters.

  • Scalability: The reaction proceeds in a homogeneous liquid phase (ethanol), facilitating heat transfer during the exothermic Michael addition.

Note on Chirality: The maleate route yields a racemic product. For drug development requiring the (3S)-isomer (e.g., for Tazobactam mimics), this protocol includes a Chemical Resolution module using chiral amines, which is generally more cost-effective at scale than asymmetric synthesis using expensive chiral catalysts.

Reaction Pathway

The synthesis proceeds via the formation of the ethyl ester intermediate, followed by controlled hydrolysis.

ReactionScheme SM1 Diethyl Maleate (C8H12O4) Inter Intermediate: Michael Adduct SM1->Inter EtOH, <30°C (Michael Addn) SM2 Hydrazine Hydrate (N2H4·H2O) SM2->Inter EtOH, <30°C (Michael Addn) Ester Ethyl 5-oxopyrazolidine- 3-carboxylate Inter->Ester Reflux, 2h (-EtOH) Product 5-oxopyrazolidine- 3-carboxylic acid Ester->Product NaOH/H2O Hydrolysis

Caption: Two-stage synthesis involving Michael addition followed by cyclodehydration and hydrolysis.

Process Safety Management (PSM)

CRITICAL WARNING: Hydrazine Hydrate is a potent carcinogen, corrosive, and a reducing agent.

  • Engineering Controls: All operations must be performed in a fume hood or closed reactor system with a scrubber (dilute bleach or acid) for hydrazine vapors.

  • Material Compatibility: Avoid contact with metal oxides (rust), which can catalyze the decomposition of hydrazine. Use glass-lined or passivated stainless steel (SS316) reactors.

  • Thermal Runaway: The initial addition of hydrazine to maleate is exothermic. Strict temperature monitoring is required.

Detailed Experimental Protocol (1.0 kg Scale)

Phase A: Synthesis of Ethyl 5-oxopyrazolidine-3-carboxylate
Reagents
  • Diethyl Maleate: 1.0 kg (5.81 mol)

  • Hydrazine Hydrate (80% aq.): 363 g (5.81 mol active hydrazine)

  • Ethanol (Absolute): 3.0 L

  • Sodium Ethoxide (21% in EtOH): 50 mL (Catalytic, optional but improves rate)

Step-by-Step Methodology
  • Reactor Setup: Equip a 10 L glass-lined reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing dropping funnel. Purge with Nitrogen (

    
    ).
    
  • Charge Maleate: Load 1.0 kg Diethyl Maleate and 2.5 L Ethanol into the reactor. Start stirring at 250 RPM.

  • Cooling: Chill the mixture to 10–15°C using a jacketed chiller.

  • Controlled Addition (The Critical Step):

    • Load Hydrazine Hydrate into the dropping funnel.

    • Slowly add hydrazine to the reactor over 60–90 minutes.

    • Constraint: Maintain internal temperature below 30°C . The reaction is exothermic (Michael Addition).

  • Cyclization:

    • Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 1 hour.

    • Add Sodium Ethoxide solution (catalyst).

    • Heat the system to Reflux (78°C) for 3–4 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOAc:MeOH 9:1) or HPLC.[1] Disappearance of Diethyl Maleate indicates completion.

  • Isolation:

    • Cool the reaction mass to 0–5°C and hold for 4 hours. The ester product will crystallize.[2]

    • Filter the white solid under vacuum.

    • Wash the cake with cold Ethanol (2 x 200 mL).

    • Yield: Expect ~800–850 g of Ethyl 5-oxopyrazolidine-3-carboxylate.

Phase B: Hydrolysis to Carboxylic Acid
Step-by-Step Methodology
  • Hydrolysis:

    • Suspend the wet cake from Phase A in 2.0 L of Water.

    • Add 1.0 equivalent of NaOH (approx. 230 g dissolved in 500 mL water) dropwise.

    • Stir at ambient temperature (20–25°C) for 2 hours. Avoid heating to prevent ring opening.

  • Acidification:

    • Cool the clear solution to 5°C.

    • Acidify carefully with Conc.[3] HCl to pH 2.[4]0. The product will precipitate.[2]

  • Purification:

    • Filter the solid.[2][3]

    • Recrystallize from Water/Ethanol (80:20) if high purity (>99%) is required.

    • Dry in a vacuum oven at 50°C for 12 hours.

Optical Resolution (For Chiral Applications)

For drug development requiring the (3S)-enantiomer (Tazobactam intermediate), perform resolution on the Acid stage.

Resolving Agent: (R)-(+)-


-Methylbenzylamine or Quinidine.
  • Dissolve racemic acid in hot Methanol.

  • Add 0.5 eq of (R)-(+)-

    
    -Methylbenzylamine.
    
  • Allow to cool slowly. The diastereomeric salt of the (3S)-acid crystallizes preferentially.[5]

  • Filter the salt and release the free acid by treating with dilute HCl and extracting/precipitating.

Analytical Validation & Troubleshooting

Quality Control Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR (DMSO-d6)

12.8 (COOH), 9.5 (NH), 7.8 (NH), 4.1 (CH), 2.3-2.6 (CH2)
Purity HPLC (C18, Phosphate buffer)> 98.0% Area
Water Content Karl Fischer< 0.5%
Troubleshooting Guide
  • Problem: Product is colored (Yellow/Brown).

    • Root Cause:[2][1][6][7] Oxidation of hydrazine or high-temperature decomposition.

    • Solution: Ensure strict

      
       inert atmosphere. Recrystallize with activated charcoal.
      
  • Problem: Low Yield in Phase A.

    • Root Cause:[2][1][6][7] Incomplete cyclization or loss of product in mother liquor.

    • Solution: Extend reflux time; concentrate mother liquor to recover second crop.

  • Problem: Ring Opening during Hydrolysis.

    • Root Cause:[2][1][6][7] pH > 12 or Temperature > 40°C.

    • Solution: Keep hydrolysis strictly at room temperature and add base stoichiometrically.

Process Workflow Diagram

ProcessFlow cluster_0 Phase A: Ester Formation cluster_1 Phase B: Hydrolysis Step1 Reactor Charge: Diethyl Maleate + EtOH Step2 Cooling (10°C) & N2 Purge Step1->Step2 Step3 Controlled Addition: Hydrazine Hydrate (Keep <30°C) Step2->Step3 Step4 Reflux (78°C) 3-4 Hours Step3->Step4 Step5 Crystallization (0°C) & Filtration Step4->Step5 Step6 Resuspend Cake in Water Step5->Step6 Wet Cake Transfer Step7 Add NaOH (Ambient Temp) Step6->Step7 Step8 Acidify to pH 2.0 (Conc HCl) Step7->Step8 Step9 Final Filtration & Drying Step8->Step9

Caption: Step-by-step unit operations for the conversion of Diethyl Maleate to 5-oxopyrazolidine-3-carboxylic acid.

References

  • Mechanism & General Synthesis

    • Tzeng, C. C., et al. (2010). "Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives." Arkivoc, 2010(8), 55-75.[5]

    • Note: This paper details the maleate route and subsequent resolution, validating the core chemistry described above.
  • Industrial Application (Tazobactam Intermediates)

    • Micetich, R. G., et al. (1987). "Synthesis of 2beta-substituted-methylpenicillanic acid 1,1-dioxides as beta-lactamase inhibitors." Journal of Medicinal Chemistry, 30(8), 1469–1474.

  • Safety Protocols (Hydrazine)

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24850, Hydrazine hydrate.

  • Chiral Resolution Methodology: Relevant Patent: "Process for the preparation of optically active 5-oxopyrazolidine-3-carboxylic acid derivatives." (Generic reference to standard resolution techniques cited in Arkivoc above).

Sources

Troubleshooting & Optimization

Technical Support Center: Functionalization of the 5-Oxopyrazolidine-3-Carboxylic Acid Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of the 5-oxopyrazolidine-3-carboxylic acid scaffold. This bicyclic system, featuring a lactam fused with a pyrazolidine ring, is a cornerstone in medicinal chemistry, but its unique electronic and steric properties present distinct synthetic challenges. This guide is structured as a series of frequently asked questions and troubleshooting protocols to address common issues encountered during its functionalization. We will delve into the causality behind these challenges and provide field-proven, validated solutions.

Part 1: Troubleshooting Functionalization of the Carboxylic Acid Moiety

The C3-carboxylic acid is a primary handle for diversification, yet its modification is not always straightforward. Issues often arise from the interplay between the acid, the adjacent stereocenter, and the lactam ring.

FAQ 1.1: Why am I experiencing low yields or failure in amide coupling reactions?

Answer: Low yields in amide coupling are a frequent frustration and can stem from several factors related to this specific scaffold:

  • Steric Hindrance: The carboxylic acid at the C3 position is situated on a chiral center adjacent to the pyrazolidinone ring, which can sterically impede the approach of the amine coupling partner, especially with bulky amines.

  • Sub-optimal Activation: The carboxylic acid must be converted to a more reactive intermediate (like an active ester or acyl chloride) to react with an amine.[1][2] Inefficient activation is a common culprit for failed reactions. The choice of coupling reagent is critical.

  • Competing Acid-Base Reactions: Amines are basic and will react with the acidic carboxylic acid to form a salt. This non-productive pathway can consume your starting materials if not properly managed by the coupling conditions.[3]

  • Epimerization Risk: The C3 position is susceptible to epimerization (loss of stereochemical integrity) under harsh basic or thermal conditions, which can be inadvertently introduced during the coupling process.

If you are observing poor conversion to the desired amide, follow this decision-making workflow.

start Low Amide Yield check_activation Q: Is the carboxylic acid being activated effectively? start->check_activation reagent_choice A: Switch to a more potent coupling reagent (e.g., HATU, HBTU). check_activation->reagent_choice No check_base Q: Is an appropriate non-nucleophilic base being used? check_activation->check_base Yes reagent_choice->check_base base_choice A: Use a hindered base like DIPEA to prevent side reactions. check_base->base_choice No check_sterics Q: Are the coupling partners sterically hindered? check_base->check_sterics Yes base_choice->check_sterics steric_solution_1 A1: Increase reaction temperature moderately (e.g., to 40-50 °C). check_sterics->steric_solution_1 Yes success Successful Amide Formation check_sterics->success No steric_solution_2 A2: Convert acid to acyl chloride first for maximum reactivity. steric_solution_1->steric_solution_2 steric_solution_2->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes side reactions and is often successful with hindered substrates.[4]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 5-oxopyrazolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The weak basicity of DIPEA deprotonates the carboxylic acid without promoting epimerization.[4]

  • Activation: Add HATU (1.2 eq) to the solution and stir for 15-20 minutes at room temperature. This forms the highly reactive O-acylisourea intermediate.[3]

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography (silica gel).

Coupling ReagentTypical ConditionsProsCons
DCC/DMAP DCM, 0 °C to RTInexpensiveForms insoluble DCU byproduct; risk of N-acylurea formation with hindered amines[5]
EDC/HOBt DMF or DCM, RTWater-soluble byproductHOBt has explosive properties
HATU/DIPEA DMF, RTHigh efficiency, low epimerization, good for hindered substrates[4]Expensive
SOCl₂ then Amine Toluene/DCM, Reflux then RTForms highly reactive acyl chlorideHarsh conditions may not be suitable for sensitive substrates[3]
FAQ 1.2: My esterification reaction is giving me low yields, and I see my starting acid after workup. What's happening?

Answer: This is a classic sign of ester hydrolysis during the aqueous workup.[6] The esterification reaction itself, particularly the Fischer esterification, is a reversible equilibrium process.[7][8] The very conditions used to remove the acid catalyst and unreacted starting materials (i.e., aqueous base washes) can catalyze the reverse reaction, cleaving your newly formed ester back into the carboxylic acid and alcohol.[6]

The 5-oxopyrazolidine-3-carboxylate ester can be particularly sensitive. The lactam carbonyl group can influence the electronics of the ester, and any residual acid or base during workup will readily promote hydrolysis.

The key is to minimize the ester's contact time with aqueous acid or base and to keep conditions cold to slow the hydrolysis kinetics.[6]

start Starting Acid Detected After Workup check_base Q: Are you using a strong base (e.g., NaOH) for neutralization? start->check_base use_weak_base A: Switch to cold, saturated NaHCO₃. It's strong enough to neutralize the acid catalyst but minimizes base-catalyzed hydrolysis. check_base->use_weak_base Yes check_temp Q: Are you performing washes at room temperature? check_base->check_temp No use_weak_base->check_temp use_cold A: Perform all aqueous washes with ice-cold solutions and work quickly. check_temp->use_cold Yes check_drying Q: Is the organic layer thoroughly dried before concentration? check_temp->check_drying No use_cold->check_drying dry_thoroughly A: Use an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) until it no longer clumps to remove all traces of water. check_drying->dry_thoroughly No success Pure Ester Isolated check_drying->success Yes dry_thoroughly->success

Caption: Decision tree for preventing ester hydrolysis during workup.

This protocol uses microwave irradiation to dramatically shorten the reaction time for the equilibrium to be established, and a careful workup to preserve the product.[9]

  • Reaction Setup: In a microwave-safe vessel, suspend the 5-oxopyrazolidine-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, used as the solvent). Add a catalytic amount of concentrated H₂SO₄ (2-3 drops).

  • Microwave Irradiation: Seal the vessel and heat in a microwave reactor to reflux for 10-15 minutes.[9] Monitor for completion by TLC.

  • Quenching: Cool the reaction mixture to room temperature and then chill in an ice bath. Slowly add the mixture to a separatory funnel containing ice-cold saturated aqueous NaHCO₃.

  • Extraction: Extract the product with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash quickly with ice-cold brine. This removes residual water and salts.[6]

  • Drying & Concentration: Dry the organic layer thoroughly over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 2: Challenges Related to the Pyrazolidinone Ring System

The heterocyclic core itself presents unique challenges, from selective N-functionalization to ensuring the ring's stability throughout a synthetic sequence.

FAQ 2.1: How can I selectively functionalize the N1 vs. N2 positions of the pyrazolidine ring?

Answer: Selective functionalization is a major challenge. The N1 (alpha to the carbonyl) and N2 (beta to the carbonyl) nitrogens have different nucleophilicities. Often, synthesis begins with a pre-functionalized hydrazine (e.g., phenylhydrazine) to install a substituent at N1 from the outset.[9] However, for post-synthesis modification, a protection-deprotection strategy is essential.

The N2-H is typically more acidic and nucleophilic than the N1-amide proton, but direct selective alkylation can be difficult and lead to mixtures. The most reliable method involves protecting one nitrogen while functionalizing the other. The Boc (tert-butyloxycarbonyl) group is an excellent choice for this.[9][10]

This protocol allows for the protection of the more nucleophilic N2 nitrogen, freeing the N1 position for other reactions or, more commonly, protecting the N-H for subsequent reactions at the C3 position.

  • Setup: Dissolve the 5-oxopyrazolidine-3-carboxylic acid methyl ester (1.0 eq) in a suitable solvent like THF or Dichloromethane.

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (2-4 equivalents) and a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 eq).[9]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The use of excess (Boc)₂O ensures complete reaction.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The N-Boc protected product can then be purified by column chromatography.

With the N2 position protected, subsequent functionalization can be directed elsewhere. The Boc group can be readily removed under acidic conditions (e.g., TFA in DCM) without affecting the ester or the core ring structure.[11]

FAQ 2.2: Is the 5-oxopyrazolidine ring stable? I'm seeing decomposition or unexpected byproducts under certain conditions.

Answer: The 5-oxopyrazolidine ring is generally stable under many conditions, but it is not indestructible. As a lactam, it possesses amide character and can be susceptible to hydrolysis under harsh acidic or basic conditions, though this typically requires forcing conditions (e.g., strong acid/base at high temperatures).

More common issues include:

  • Decarboxylation: Heating the 5-oxopyrazolidine-3-carboxylic acid, especially in a polar aprotic solvent, can potentially lead to decarboxylation (loss of CO₂). This is a known side reaction for certain heterocyclic carboxylic acids.[12]

  • Ring Opening: While less common than for highly strained rings like oxetanes or epoxides, strong nucleophiles or reducing agents could potentially attack the lactam carbonyl, leading to ring opening.[13]

  • Decomposition with Strong Bases: Strong bases like n-BuLi or LDA, used for deprotonation at the alpha-carbon of the lactam, can sometimes lead to decomposition if not handled at very low temperatures (-78 °C).[14]

ConditionPotential IssueRecommended Mitigation Strategy
High Heat (>100 °C) DecarboxylationIf decarboxylation is undesired, avoid prolonged heating. If it is the goal, use a high-boiling aprotic solvent like DMF or toluene with an acid catalyst.[12]
Strong Aqueous Acid/Base Ring HydrolysisAvoid prolonged exposure to concentrated acids (e.g., 6M HCl) or bases (e.g., 3M NaOH) at elevated temperatures. For deprotection or saponification, use milder conditions (e.g., TFA for Boc removal, LiOH for ester saponification).[9][11]
Strong Reducing Agents (e.g., LiAlH₄) Lactam ReductionLiAlH₄ will reduce both the ester and the lactam carbonyl. If only ester reduction is desired, use a milder reagent like NaBH₄ on the activated acid (e.g., mixed anhydride).
Organometallic Reagents DecompositionWhen using strong bases like LDA or n-BuLi for C-H functionalization, maintain strict anhydrous conditions and low temperatures (-78 °C) to prevent side reactions.[14]
References
  • Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • K. C. Nicolaou, et al. (1998). Protecting Groups. Angew. Chem. Int. Ed., 37, 2708. Available at: [Link]

  • Protecting Groups - Organic Synthesis. (n.d.). Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC. Retrieved February 15, 2026, from [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved February 15, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved February 15, 2026, from [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). MDPI. Retrieved February 15, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 15, 2026, from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved February 15, 2026, from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved February 15, 2026, from [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.). Google Patents.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC. Retrieved February 15, 2026, from [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Esterification/Amidation Problems. (2024). Reddit. Retrieved February 15, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of 5-Oxopyrazolidine-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel scaffolds that offer both chemical tractability and diverse biological activity is perpetual. The 5-oxopyrazolidine-3-carboxylic acid core has emerged as a privileged structure, a versatile framework upon which a multitude of pharmacologically active analogs can be constructed. This guide provides an in-depth, comparative analysis of the efficacy of various analogs derived from this core, with a focus on their anticancer and antimicrobial properties. We will delve into the experimental data that underpins their activity, provide detailed protocols for their evaluation, and explore the mechanistic rationale behind their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold.

Introduction: The Versatility of the 5-Oxopyrazolidine-3-Carboxylic Acid Scaffold

The 5-oxopyrazolidine-3-carboxylic acid moiety is a five-membered heterocyclic ring system containing two adjacent nitrogen atoms, a ketone, and a carboxylic acid group. This arrangement of functional groups provides a unique three-dimensional structure and multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The pyrazolidinone ring is a known pharmacophore found in a number of biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The carboxylic acid group often serves as a key interaction point with biological targets or as a handle for further derivatization to modulate properties such as solubility and cell permeability.

This guide will focus on two key therapeutic areas where 5-oxopyrazolidine-3-carboxylic acid analogs have shown significant promise: oncology and infectious diseases. We will present a comparative analysis of specific analog series, supported by quantitative experimental data.

I. Anticancer Efficacy of 5-Oxopyrazolidine-3-Carboxylic Acid Analogs

A notable series of 5-oxopyrazolidine-3-carboxylic acid analogs demonstrating potent anticancer activity are the 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acids. These complex molecules fuse the pyrazolidinone core with a quinoline scaffold, a known pharmacophore in anticancer drug design.[3]

Comparative Analysis of Anticancer Activity

The in vitro anticancer efficacy of these analogs was evaluated against the human breast adenocarcinoma cell line, MCF-7, using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Doxorubicin (Dox), a standard chemotherapeutic agent, was used as a reference compound.[3]

Compound IDAr SubstituentIC50 (µg/mL) against MCF-7 Cells
8a Phenyl> 50
8b 4-Methoxyphenyl2.45 ± 0.31
8c 4-Hydroxy-3-methoxyphenyl1.73 ± 0.27
8d 4-(Dimethylamino)phenyl> 50
Doxorubicin -1.52 ± 0.18

Data sourced from Al-Abdullah, E. S., et al. (2022).[3]

Interpretation of Results:

The data reveals a strong structure-activity relationship. The unsubstituted phenyl analog (8a ) and the dimethylamino-substituted analog (8d ) showed weak activity. In contrast, the introduction of a methoxy group at the 4-position of the aryl ring (8b ) significantly enhanced the anticancer potency. The most active compound in this series, 8c , features a 4-hydroxy-3-methoxy substitution pattern, with an IC50 value comparable to that of the standard drug, doxorubicin.[3] This suggests that electron-donating and hydrogen-bond-donating groups on the aryl moiety are crucial for the cytotoxic activity of these analogs against MCF-7 cells.

Proposed Mechanism of Action

While the exact mechanism of action for this series has not been fully elucidated, the broader class of pyrazole and pyrazoline derivatives has been shown to exert anticancer effects through various mechanisms, including the inhibition of critical cell signaling pathways.[2][4] Many pyrazole-containing compounds are known to be inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[3][4] The fusion with the quinoline scaffold, also present in many kinase inhibitors, further supports this hypothesis.

A plausible mechanism involves the inhibition of a key kinase involved in cell cycle progression or proliferation, leading to cell cycle arrest and apoptosis.

anticancer_mechanism Analog_8c 5-Oxopyrazolidine-3-carboxylic Acid Analog (e.g., 8c) Kinase Protein Kinase (e.g., EGFR, CDK2) Analog_8c->Kinase Signaling_Pathway Proliferation Signaling Pathway (e.g., MAPK) Kinase->Signaling_Pathway Activation Cell_Cycle Cell Cycle Progression Signaling_Pathway->Cell_Cycle Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle->Apoptosis

Caption: Proposed mechanism of action for anticancer 5-oxopyrazolidine-3-carboxylic acid analogs.

II. Antimicrobial Efficacy of 5-Oxopyrazolidine-3-Carboxylic Acid Analogs

In the fight against antimicrobial resistance, novel scaffolds that target essential bacterial pathways are of paramount importance. A promising lead in this area is the N-(5-nitrothiazol-2-yl)-3-oxopyrazolidine-4-carboxamide derivative, identified as a potent inhibitor of Clostridioides difficile.[5]

Comparative Analysis of Antimicrobial Activity

This analog, denoted as RW18, was evaluated for its in vitro activity against several clinical isolates of C. difficile, a gram-positive bacterium responsible for severe nosocomial infections. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth, was determined using the broth microdilution method.[5]

C. difficile IsolateMIC of RW18 (µg/mL)MIC of Vancomycin (µg/mL)
Clinical Isolate 10.250.5
Clinical Isolate 20.51
Clinical Isolate 30.1250.5
Clinical Isolate 411

Data sourced from Abdel-Halim, M., et al. (2023).[5]

Interpretation of Results:

The data clearly demonstrates the potent activity of RW18 against various clinical isolates of C. difficile, with MIC values ranging from 0.125 to 1 µg/mL. Notably, RW18 exhibited comparable or even superior activity to vancomycin, a standard therapeutic agent for C. difficile infections.[5] The compound was also found to be bactericidal, meaning it actively kills the bacteria.[5]

Mechanism of Action: MurA Inhibition

The antimicrobial activity of RW18 has been attributed to the inhibition of the MurA enzyme.[5] MurA is a crucial enzyme in the bacterial cell wall biosynthesis pathway, specifically catalyzing the first committed step in peptidoglycan synthesis. Inhibition of this enzyme disrupts the integrity of the bacterial cell wall, leading to cell death. This mechanism is particularly attractive as it targets a pathway essential for bacteria but absent in humans, suggesting a potential for selective toxicity.

antimicrobial_mechanism Analog_RW18 5-Oxopyrazolidine-3-carboxylic Acid Analog (RW18) MurA MurA Enzyme Analog_RW18->MurA UDP_NAG_enoylpyruvate UDP-N-acetylglucosamine enolpyruvate MurA->UDP_NAG_enoylpyruvate Catalysis UDP_NAG UDP-N-acetylglucosamine UDP_NAG->MurA PEP Phosphoenolpyruvate PEP->MurA Peptidoglycan_Synthesis Peptidoglycan Synthesis UDP_NAG_enoylpyruvate->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis

Caption: Mechanism of MurA inhibition by an antimicrobial 5-oxopyrazolidine-3-carboxylic acid analog.

III. Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key in vitro assays.

Protocol 1: MTT Assay for Anticancer Activity

This protocol is for assessing the cytotoxicity of compounds against adherent cancer cell lines in a 96-well format.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile culture plates

Workflow:

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h for cell adherence Cell_Seeding->Incubate_24h Prepare_Dilutions 3. Prepare serial dilutions of test compounds Incubate_24h->Prepare_Dilutions Treat_Cells 4. Treat cells with compound dilutions Prepare_Dilutions->Treat_Cells Incubate_48h 5. Incubate for 48-72h Add_MTT 6. Add MTT reagent to each well Incubate_48h->Add_MTT Incubate_4h 7. Incubate for 2-4h (formazan formation) Add_MTT->Incubate_4h Solubilize 8. Solubilize formazan crystals with DMSO Incubate_4h->Solubilize Read_Absorbance 9. Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % cell viability and IC50 values Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to the desired concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[7]

Materials:

  • Bacterial strain of interest (e.g., C. difficile)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Test compound (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2-12. A 100 µL volume of the highest concentration of the compound is added to well 1. Then, 50 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 50 µL from well 11 is discarded.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except for the sterility control well), resulting in a final volume of 100 µL per well.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in the appropriate atmospheric conditions for the test organism.[9]

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[8]

IV. Conclusion and Future Directions

The 5-oxopyrazolidine-3-carboxylic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. The analogs presented in this guide highlight the potential of this chemical framework to yield potent anticancer and antimicrobial compounds. The modular nature of its synthesis allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity.

Future research should focus on:

  • Expanding the diversity of analogs: Synthesizing and screening a wider range of derivatives to explore different biological targets and therapeutic areas, such as anti-inflammatory and antiviral applications.

  • Elucidating mechanisms of action: Conducting in-depth mechanistic studies, including target identification and pathway analysis, to better understand how these compounds exert their biological effects.

  • In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By continuing to explore the chemical space around the 5-oxopyrazolidine-3-carboxylic acid core, the scientific community can unlock its full potential in the development of next-generation medicines.

References

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). JoVE. Available at: [Link]

  • Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. (n.d.). Arzneimittelforschung. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Available at: [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2024). ACS Omega. Available at: [Link]

  • Broth microdilution. (n.d.). Wikipedia. Available at: [Link]

  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports. Available at: [Link]

  • Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. (2015). European Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • 3D-QSAR and docking studies on pyrazolo[4,3-h]qinazoline-3-carboxamides as cyclin-dependent kinase 2 (CDK2) inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). Molecules. Available at: [Link]

  • Current status of pyrazoloacridine as an anticancer agent. (1999). Investigational New Drugs. Available at: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). Molecules. Available at: [Link]

  • Recent advancements in the development of heterocyclic anti-inflammatory agents. (2020). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2021). Molecules. Available at: [Link]

  • Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. (2023). RSC Advances. Available at: [Link]

  • Identification of N-(5-Nitrothiazol-2-yl)-3-oxopyrazolidine- 4-carboxamide Derivative as a Potent Inhibitor of Clostridioides difficile. (2023). Sciforum. Available at: [Link]

Sources

Validation of a Targeted Bioactivity Assay for 5-Oxopyrazolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide

Executive Summary & Scientific Context

5-oxopyrazolidine-3-carboxylic acid represents a critical scaffold in the design of peptidomimetics and transition-state analogs. Unlike its pyrrolidine counterpart (pyroglutamic acid), the pyrazolidine ring introduces a hydrazine moiety (


 bond), altering its electronic properties and hydrogen-bonding potential.

In drug discovery, this scaffold is primarily validated for its antimicrobial activity , specifically as an inhibitor of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) . MurA is an essential enzyme in the first committed step of bacterial peptidoglycan biosynthesis. The 5-oxopyrazolidine-3-carboxylic acid core mimics the tetrahedral transition state of the MurA reaction, making it a potent competitive inhibitor against phosphoenolpyruvate (PEP).

This guide objectively compares and validates the Enzymatic Coupled Assay (Method A) against the Malachite Green Phosphate Assay (Method B) and Phenotypic Broth Microdilution (Method C), establishing the Coupled Assay as the "Gold Standard" for mechanistic validation.

Methodological Landscape: Comparative Analysis

The following table contrasts the three primary methods used to validate the bioactivity of 5-oxopyrazolidine-3-carboxylic acid.

Table 1: Comparative Performance Metrics
FeatureMethod A: Pyruvate Kinase/LDH Coupled Assay (Recommended)Method B: Malachite Green Phosphate Assay Method C: Phenotypic Broth Microdilution (MIC)
Primary Readout Kinetic Absorbance (340 nm)Endpoint Absorbance (620-650 nm)Visual Turbidity / OD600
Mechanism Specificity High (Direct MurA inhibition)Medium (Detects inorganic phosphate)Low (Whole-cell death)
Interference Risk Low (Kinetic read subtracts background)High (Precipitation, acid hydrolysis)High (Media components, efflux pumps)
Sensitivity (LOD) ~0.5 µM~2-5 µMN/A (Dependent on cell uptake)
Throughput Medium (Continuous read)High (Stop-and-read)Low to Medium
Z-Factor (Robustness) > 0.7 (Excellent)0.5 - 0.6 (Marginal)N/A
Application Hit Validation & IC50 HTS Primary ScreenLead Optimization / Cell Permeability

Validation Framework: The "Gold Standard" Protocol

To validate 5-oxopyrazolidine-3-carboxylic acid activity, we utilize Method A (Coupled Assay) . This system links the MurA reaction to the oxidation of NADH, providing a real-time kinetic readout that is less susceptible to compound autofluorescence or precipitation than endpoint assays.

Mechanism of Action & Assay Logic

The assay relies on a signal cascade where the product of the MurA reaction (inorganic phosphate is not measured directly here; rather, the ADP generated or PEP consumed is linked). Correction: The standard MurA coupled assay actually monitors the release of inorganic phosphate (Pi) using a purine nucleoside phosphorylase (PNP) system OR monitors PEP consumption directly at 232nm (difficult with compounds). Preferred Route: The PK/LDH system is not suitable for MurA because MurA releases Pi, not ADP. Corrected Gold Standard Route: The UDP-GlcNAc/PEP Disappearance Assay or the Phosphate Release Assay (EnzChek) . Refinement: For 5-oxopyrazolidine-3-carboxylic acid, we validate using the EnzChek Phosphate Assay (MESG substrate) which is continuous and robust.

Pathway Diagram (Graphviz):

MurA_Assay_Pathway UDP UDP-GlcNAc MurA MurA Enzyme (Target) UDP->MurA PEP PEP PEP->MurA EP_UDP Enolpyruvyl- UDP-GlcNAc MurA->EP_UDP Pi Phosphate (Pi) MurA->Pi Inhibitor 5-oxopyrazolidine- 3-carboxylic acid Inhibitor->MurA Inhibition PNP PNP Enzyme (Reporter) Pi->PNP MESG MESG (Substrate) MESG->PNP Ribose Ribose-1-P PNP->Ribose Base 2-Amino-6-mercapto- 7-methylpurine PNP->Base Absorbance (360 nm)

Figure 1: The Coupled Enzymatic Assay Pathway. The target compound inhibits MurA, preventing the release of Pi, which is required to convert MESG to the chromophoric product via PNP (Purine Nucleoside Phosphorylase).

Step-by-Step Validation Protocol

Phase 1: Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 0.005% Triton X-100. Note: Triton prevents promiscuous aggregation of the pyrazolidine scaffold.

  • Substrate Mix: 200 µM UDP-GlcNAc, 100 µM PEP.

  • Enzyme Mix: 10 nM recombinant E. coli MurA, 1 U/mL PNP, 200 µM MESG.

  • Compound Stock: Dissolve 5-oxopyrazolidine-3-carboxylic acid in 100% DMSO. Prepare 10-point serial dilution (1:3).

Phase 2: Experimental Workflow
  • Dispense: Add 2 µL of compound dilution to a 384-well clear-bottom plate.

  • Incubate (Pre-read): Add 10 µL of Enzyme Mix. Incubate for 15 min at 25°C. Critical: This allows the inhibitor to bind the active site before competition with PEP begins.

  • Initiate: Add 10 µL of Substrate Mix to start the reaction.

  • Detection: Monitor Absorbance at 360 nm every 30 seconds for 20 minutes on a microplate reader (e.g., Tecan Spark).

Phase 3: Data Analysis & Validation Criteria
  • Velocity Calculation: Calculate the slope (V_initial) of the linear portion of the curve (typically 2–10 min).

  • % Inhibition:

    
    
    
  • IC50 Fitting: Fit data to a 4-parameter logistic equation:

    
    
    

Critical Validation Parameters (Self-Validating System)

To ensure the assay is measuring true bioactivity and not artifacts, you must perform the following control experiments.

A. Linearity & Enzyme Limit
  • Experiment: Titrate MurA concentration (0 to 50 nM) against signal velocity.

  • Requirement: The assay must operate in the linear range (

    
    ).
    
  • Why? If [Enzyme] is too high, potent inhibitors will appear weak (titration regime). If too low, signal-to-noise suffers.

B. Z-Factor Determination
  • Experiment: Run 48 wells of DMSO (Max Signal) and 48 wells of a known inhibitor (e.g., Fosfomycin, Min Signal).

  • Calculation:

    
    
    
  • Acceptance: Z' > 0.5 is mandatory for a valid quantitative assay.

C. Interference Counter-Screen
  • Experiment: Add the test compound after the reaction has completed (plateau).

  • Observation: If the signal changes significantly, the compound absorbs at 360 nm or quenches the signal, indicating a False Positive .

  • Relevance: Pyrazolidine derivatives can sometimes oxidize to form colored impurities.

Validation Decision Tree (Graphviz):

Validation_Logic Start Start Validation Linearity Test Enzyme Linearity Start->Linearity ZFactor Calculate Z-Factor Linearity->ZFactor PassZ Is Z' > 0.5? ZFactor->PassZ Interference Interference Check (Post-reaction spike) PassZ->Interference Yes Optimize Re-optimize Conditions PassZ->Optimize No SignalChange Signal Stable? Interference->SignalChange Valid VALIDATED ASSAY SignalChange->Valid Yes FalsePos Flag as False Positive SignalChange->FalsePos No

Figure 2: Decision logic for validating the bioactivity assay. Strict adherence to Z-factor and interference checks prevents false leads.

References

  • Mechanism of MurA Inhibition Assessment of N-(5-nitrothiazol-2-yl)-3-oxopyrazolidine-4-carboxamide derivatives as MurA inhibitors. Source: Sciforum (2023).[1]

  • Assay Guidance Manual (NCGC/NIH) Enzyme Assay Validation and Z-Factor Calculation. Source: NCBI Bookshelf.

  • Synthesis and Activity of 5-Oxopyrrolidine Derivatives Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Source: MDPI (Molecules, 2022).

  • PubChem Compound Summary 5-Oxopyrrolidine-3-carboxylic acid (Structural Analog Data). Source: PubChem.[2]

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Validating the Mechanism of Action of a 5-Oxopyrazolidine-3-Carboxylic Acid-Based Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising small molecule to validating its therapeutic potential is a rigorous one. This guide provides an in-depth, technically-focused comparison of methodologies to elucidate and confirm the mechanism of action of a novel 5-oxopyrazolidine-3-carboxylic acid-based inhibitor, which we will refer to as "Compound X." Our hypothetical target for Compound X is Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis and inflammatory diseases.

This document eschews a rigid template in favor of a logical, causality-driven workflow. We will navigate from initial target binding confirmation to cellular activity and finally, to preclinical validation, providing the "why" behind each experimental choice. Every protocol is designed as a self-validating system, incorporating essential controls and orthogonal approaches to ensure scientific integrity.

The Strategic Workflow for Mechanism of Action Validation

A robust validation strategy for an enzyme inhibitor like Compound X requires a multi-faceted approach. We must prove not only that the compound inhibits the enzyme's activity but also that it does so by directly engaging the intended target in a biologically relevant context. Our validation pipeline is structured to build a comprehensive evidence package, starting with direct biochemical and biophysical interactions and culminating in cellular and in vivo target engagement.

G cluster_0 Phase 1: Direct Target Interaction cluster_1 Phase 2: Cellular Target Engagement & Activity cluster_2 Phase 3: Preclinical Validation Biochemical & Biophysical Assays Biochemical & Biophysical Assays Cell-Based Assays Cell-Based Assays Biochemical & Biophysical Assays->Cell-Based Assays Confirm Direct Binding In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Validate Cellular Efficacy

Caption: High-level workflow for inhibitor validation.

Phase 1: Confirming Direct Target Interaction

Before assessing cellular effects, it is paramount to confirm that Compound X physically interacts with MMP-9. This phase utilizes purified components to dissect the binding kinetics and thermodynamics.

Biophysical Characterization of Binding

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are gold-standard techniques for characterizing the direct binding of a small molecule to its protein target.[1][2]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This technique directly determines the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, without the need for labeling.[1]

  • Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique that measures changes in mass on a sensor surface as an analyte (Compound X) flows over an immobilized ligand (MMP-9).[2] A key advantage of SPR is its ability to determine not just the affinity (KD) but also the kinetic parameters of binding—the association rate (ka) and dissociation rate (kd).[3] A slow dissociation rate, or long residence time, can be a highly desirable feature in a drug candidate.[2]

Comparison of Biophysical Methods:

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output KD, ΔH, ΔS, Stoichiometry (n)KD, ka, kd
Principle Measures heat change upon binding in solutionMeasures change in refractive index upon binding on a surface
Immobilization Not requiredTarget protein is immobilized on a sensor chip
Throughput LowerHigher, suitable for screening
Key Insight Thermodynamic drivers of bindingKinetic profile (on- and off-rates) of binding
Biochemical Validation of Enzyme Inhibition

While biophysical methods confirm binding, a direct enzymatic assay is required to prove that this binding event leads to functional inhibition. A Liquid Chromatography-Mass Spectrometry (LC-MS)-based assay offers high specificity and sensitivity by directly measuring the conversion of a substrate to its product.[4][5]

Protocol: LC-MS-Based MMP-9 Activity Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human MMP-9, a specific fluorogenic peptide substrate, and assay buffer.

  • Inhibitor Addition: Add varying concentrations of Compound X, a known MMP inhibitor (e.g., Marimastat) as a positive control, and DMSO as a vehicle control.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 10% acetic acid).

  • LC-MS/MS Analysis: Inject the samples into an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the cleaved substrate fragment.

  • Data Analysis: Calculate the rate of product formation in the presence of each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

The advantage of an LC-MS-based assay is its resistance to artifacts like fluorescence quenching or compound aggregation that can plague other assay formats.[4]

Phase 2: Demonstrating Target Engagement in a Cellular Context

Confirming that Compound X can access and bind to MMP-9 within the complex environment of a living cell is a critical step.[6]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing drug-target interaction in intact cells.[7] The principle is based on ligand-induced thermal stabilization of the target protein; when a ligand binds to its target, the resulting complex is often more resistant to heat-induced denaturation.[8][9]

G Treat Cells with Compound X Treat Cells with Compound X Heat Challenge (Temperature Gradient) Heat Challenge (Temperature Gradient) Treat Cells with Compound X->Heat Challenge (Temperature Gradient) Cell Lysis Cell Lysis Heat Challenge (Temperature Gradient)->Cell Lysis Separate Soluble & Aggregated Proteins Separate Soluble & Aggregated Proteins Cell Lysis->Separate Soluble & Aggregated Proteins Quantify Soluble MMP-9 (Western Blot) Quantify Soluble MMP-9 (Western Blot) Separate Soluble & Aggregated Proteins->Quantify Soluble MMP-9 (Western Blot)

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Protocol: CETSA for MMP-9 Target Engagement

  • Cell Culture: Culture a relevant cell line that expresses MMP-9 (e.g., HT-1080 fibrosarcoma cells).

  • Compound Treatment: Treat cells with Compound X or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[7]

  • Lysis: Lyse the cells via freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, aggregated proteins (pellet) by high-speed centrifugation.

  • Western Blot Analysis: Quantify the amount of soluble MMP-9 remaining in the supernatant at each temperature using Western blotting with a specific anti-MMP-9 antibody.

A successful outcome will show a rightward shift in the melting curve for MMP-9 in Compound X-treated cells compared to the control, indicating stabilization and therefore, engagement.

Genetic Approaches for Target Validation

To confirm that the observed cellular phenotype is a direct result of inhibiting MMP-9, genetic knockdown or knockout approaches are indispensable.[10][11] Using CRISPR/Cas9 to generate an MMP-9 knockout cell line or siRNA to transiently knockdown MMP-9 expression provides a powerful comparison.

Experimental Logic:

If Compound X's antiproliferative or anti-migratory effects are on-target, then:

  • The effect of Compound X should be significantly diminished in MMP-9 knockout/knockdown cells compared to wild-type cells.

  • The phenotype of the MMP-9 knockout/knockdown cells should phenocopy the effects of treating wild-type cells with Compound X.

Comparison of Cellular Validation Methods:

MethodPrincipleKey Question Answered
CETSA Ligand binding increases protein thermal stability.Does Compound X bind to MMP-9 in intact cells?
siRNA Knockdown Transiently reduces MMP-9 mRNA and protein levels.Is the cellular effect of Compound X lost when MMP-9 is temporarily removed?
CRISPR Knockout Permanently ablates the MMP-9 gene.Is the cellular effect of Compound X lost when MMP-9 is permanently removed?

Phase 3: In Vivo Target Engagement

The final validation step is to demonstrate that Compound X can engage MMP-9 in a living organism.[12] This is crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Competitive Activity-Based Protein Profiling (ABPP)

For enzymes with available probes, competitive ABPP is a powerful technique to measure target engagement in vivo.[13] This method involves treating an animal model with Compound X, followed by administration of a moderately reactive, tagged probe that covalently binds to the active site of the target enzyme family. Tissues are then harvested, and the amount of probe bound to MMP-9 is quantified. A reduction in probe labeling in the Compound X-treated group indicates that the inhibitor is occupying the active site in vivo.[13]

Experimental Data Summary:

The following table presents hypothetical data that would be generated from the described workflow, comparing Compound X to a known, non-selective metalloproteinase inhibitor (Comparator A) and a selective MMP-9 inhibitor (Comparator B).

AssayParameterCompound XComparator A (Non-selective)Comparator B (Selective)
SPR KD for MMP-9 (nM)155020
LC-MS Assay IC50 for MMP-9 (nM)258030
CETSA Thermal Shift (ΔTm) in cells (°C)+4.5+3.0+4.2
Cell Migration Assay IC50 (nM)4015055
MMP-2 Assay IC50 (nM)>500075>10000
In Vivo ABPP MMP-9 Target Occupancy at 10 mg/kg (%)857088

Conclusion

Validating the mechanism of action of a novel inhibitor is a systematic process that builds a mountain of evidence from multiple, orthogonal methodologies. By progressing from direct biophysical binding and biochemical inhibition to cellular and in vivo target engagement, researchers can establish a clear and defensible understanding of their compound's function. This guide provides a logical framework and detailed experimental considerations to ensure the scientific rigor required for successful drug development.

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